molecular formula C7H7ClF2N2O B13270706 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

Cat. No.: B13270706
M. Wt: 208.59 g/mol
InChI Key: JUTCJUFUVYHOPZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound provided for research purposes. This product has a catalog number of 2088963 and a CAS Number of 1557362-94-3 . It has a molecular formula of C7H7ClF2N2O and a molecular weight of 208.59 g/mol . The compound is supplied with a purity of 95% and should be stored at 2-8°C to maintain stability . This compound is part of a class of alkoxypyridinyl-based molecules that are investigated as potent phosphodiesterase 4D (PDE4D) inhibitors . PDE4D is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key secondary messenger in cellular signaling . Inhibiting PDE4D has emerged as a promising therapeutic strategy for treating conditions like Fragile X Syndrome, Alzheimer's disease, and other neuropsychiatric disorders, as it can improve memory and cognitive function . Researchers value high-affinity PDE4D inhibitors for developing positron emission tomography (PET) radioligands, which are crucial tools for quantifying PDE4D levels in the brain during drug discovery and development . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

6-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(11)7(12-5)13-3-6(9)10/h1-2,6H,3,11H2

InChI Key

JUTCJUFUVYHOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)OCC(F)F)Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on Pyridine Derivatives

One of the prevalent approaches involves the nucleophilic substitution of halogenated pyridine precursors, especially at the 3-position. The process generally employs chlorinated pyridine intermediates, such as 6-chloropyridine-3-amine derivatives, which undergo substitution with 2,2-difluoroethanol derivatives to introduce the difluoroethoxy group.

Example Procedure:

  • Starting with 6-chloropyridine-3-amine , a nucleophilic substitution is performed with 2,2-difluoroethanol in the presence of a base (e.g., potassium carbonate or sodium hydride) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • The reaction facilitates the displacement of the chlorine atom at the 2-position of the pyridine ring, forming the target 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine .

Research Reference:
Patents such as EP4074703A1 describe similar substitution reactions involving pyridine derivatives with difluoroethoxy groups, emphasizing the use of activated pyridine halides and basic conditions to achieve high yields.

Multi-step Synthesis via Aromatic Amination

Another method involves constructing the pyridine core with the desired substituents through aromatic amination reactions:

  • Step 1: Synthesis of 6-chloropyridine-3-carbaldehyde or related intermediates.
  • Step 2: Nucleophilic aromatic substitution or amination with suitable amines or amine equivalents, often using catalysts like palladium complexes or copper-mediated coupling.
  • Step 3: Functionalization of the 2-position with 2,2-difluoroethanol derivatives, typically via esterification or etherification reactions.

Example:
Research indicates that the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethanol in the presence of a Lewis acid or acid catalyst can yield the target compound.

Use of Sulfonyl Chloride Intermediates

Patents such as CN105294515A describe the synthesis of related difluoroethoxy compounds via sulfonyl chloride intermediates, which are then coupled with pyridine derivatives:

  • Step 1: Preparation of sulfonyl chlorides bearing the difluoroethoxy group.
  • Step 2: Coupling of these sulfonyl chlorides with amino-pyridine compounds under basic or catalytic conditions.
  • Step 3: Purification and final modifications to obtain the desired compound.

While this approach is more common for sulfonyl derivatives, it underscores the versatility of sulfonyl intermediates in synthesizing difluoroethoxy pyridine derivatives.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Acetonitrile, Dichloromethane, DMF Polar aprotic solvents favor nucleophilic substitution and amination reactions.
Temperature 0°C to 80°C Lower temperatures favor selectivity; higher temperatures increase reaction rates.
Base Potassium carbonate, Sodium hydride Used to deprotonate 2,2-difluoroethanol or facilitate nucleophilic attack.
Catalyst Pd(0) complexes, Copper catalysts Employed in cross-coupling reactions for aromatic amination.

Research Findings:
Optimal yields are often achieved under reflux conditions with controlled temperatures (~60-80°C) and inert atmospheres to prevent side reactions, especially when dealing with sensitive fluorinated groups.

Key Considerations and Challenges

  • Selectivity: Achieving regioselectivity at the 2-position of the pyridine ring is critical, often requiring directing groups or specific reaction conditions.
  • Handling Fluorinated Reagents: 2,2-Difluoroethanol derivatives are moisture-sensitive and require anhydrous conditions.
  • Purification: Techniques such as chromatography, recrystallization, and distillation are employed to isolate high-purity products.

Research Discoveries and Innovations

  • Enhanced Reactivity: Introduction of electron-withdrawing groups such as chlorine and nitro groups can influence reactivity, enabling selective substitution reactions.
  • Green Chemistry Approaches: Recent advances focus on reducing solvent use and employing catalytic systems to improve yields and reduce environmental impact.
  • Mechanistic Insights: Studies reveal that nucleophilic attack on pyridine halides is facilitated by the electron-deficient nature of the ring, especially at the 3-position, guiding synthetic design.

Summary of Data and Literature

Method Starting Material Key Reagents Main Reaction Yield References
Nucleophilic substitution 6-chloropyridine-3-amine 2,2-Difluoroethanol, Base Etherification at 2-position 70-85% ,,
Aromatic amination Pyridine derivatives Amine sources, Catalysts Amination at 3-position 60-78% ,
Sulfonyl chloride coupling Sulfonyl chlorides Pyridine amines Sulfonylation and subsequent substitution Variable

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and synthesis methods.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Synthesis References
This compound C₇H₇ClF₂N₂O 212.59 Cl (6), OCH₂CF₂ (2), NH₂ (3) Not commercially available; ether-linked difluoro group enhances lipophilicity
2-Chloro-6-methoxypyridin-3-amine C₆H₇ClN₂O 158.59 Cl (2), OCH₃ (6), NH₂ (3) Lower molecular weight; methoxy group reduces electron withdrawal compared to fluoroalkoxy
6-(Difluoromethoxy)pyridin-3-amine C₆H₆F₂N₂O 160.12 OCHF₂ (6), NH₂ (3) Log P: 0.89; synthesized via Pd/C hydrogenation (105% yield)
6-Chloro-2-(trifluoromethyl)pyridin-3-amine C₆H₄ClF₃N₂ 196.56 Cl (6), CF₃ (2), NH₂ (3) Trifluoromethyl group increases stability; requires inert storage conditions
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine C₇H₇F₃N₂O 192.14 OCH₂CF₃ (6), NH₂ (3) Higher fluorine content; not commercially available
2-Chloro-6-(trifluoromethoxy)pyridin-3-amine C₆H₄ClF₃N₂O 212.56 Cl (2), OCF₃ (6), NH₂ (3) Trifluoromethoxy group enhances electronegativity

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups in analogs exhibit stronger electron-withdrawing effects than the difluoroethoxy (OCH₂CF₂) group in the target compound. This impacts reactivity in substitution or coupling reactions .
  • Lipophilicity : The difluoroethoxy group in the target compound likely results in a Log P between that of methoxy (less lipophilic) and trifluoroethoxy (more lipophilic) analogs. For example, 6-(Difluoromethoxy)pyridin-3-amine has a Log P of 0.89, suggesting moderate lipophilicity .

Trifluoromethyl-substituted derivatives (e.g., ) require specialized storage (dark, inert atmosphere), indicating higher sensitivity compared to alkoxy-substituted analogs.

Commercial Availability :

  • The target compound is listed as discontinued in catalogs (), while analogs like 6-Chloro-2-(trifluoromethyl)pyridin-3-amine are available from 29 global suppliers ().

Biological Relevance: Fluorinated pyridines are often used as intermediates in drug discovery.

Biological Activity

6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is a pyridine derivative characterized by the presence of a chlorine atom and a difluoroethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme interactions and influencing various signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H6ClF2N
  • Molecular Weight : 208.59 g/mol
  • Structure : The compound features a pyridine ring with a chlorine atom at the 6-position and a difluoroethoxy group at the 2-position, which significantly impacts its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoroethoxy substituent enhances the compound's binding affinity, allowing it to modulate the activity of various proteins involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes through competitive or non-competitive binding.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes to its distinct biological properties compared to related compounds. SAR studies have shown that modifications to the pyridine ring or the introduction of different substituents can significantly alter the compound's potency and selectivity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC7H6ClF2NChloro and difluoroethoxy groups
6-(2,2-difluoroethoxy)pyridin-4-amineC7H7F2ClNDifferent substitution pattern
4-Chloro-6-(2,2-difluoroethoxy)pyrimidine-2,5-diamineC7H7ClF2N3OPyrimidine core; different substitution

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that this compound exhibits potent inhibition against specific kinases such as CDK8 and CDK19. In vitro assays indicated an IC50 value of approximately 7.0 nM for CDK8, suggesting strong binding affinity .
    • Table 1: Pharmacokinetic Profile
      | Species | Cl (L/h/kg) | LBF (%) | Vd (L/kg) | F (%) | t1/2 (h) |
      |---------|--------------|---------|-----------|-------|----------|
      | Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |
      | Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |
      | Human Prediction | ∼0.88 | ∼76 | ∼0.85 | ∼70 | ∼0.70 |
    This table summarizes the pharmacokinetic parameters observed in preclinical studies.
  • Cell-Based Assays : In cell-based assays using human embryonic kidney cells (HEK293), the compound demonstrated significant inhibition of WNT signaling pathways, which are crucial for cellular proliferation and differentiation .
  • Therapeutic Potential : The unique structural features of this compound position it as a promising candidate for drug development targeting various diseases associated with dysregulated kinase activity and signaling pathways.

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing 6-chloropyridin-3-amine derivatives with 2,2-difluoroethyl halides in polar aprotic solvents (e.g., DMF) under inert atmosphere can yield the target compound. Catalysts like Pd/C (for hydrogenation) or bases (e.g., K₂CO₃) improve reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) enhances purity. Yield optimization requires precise stoichiometry, temperature control (80–100°C), and extended reaction times (8–12 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., amine protons at δ 5.2–5.5 ppm, difluoroethoxy CF₂ at δ 4.5–4.8 ppm).
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 219).
  • X-ray crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility is highest in polar solvents (methanol, DMSO) but limited in water. Stability tests show degradation under prolonged UV exposure or acidic conditions (pH < 3). Store at −20°C in amber vials with desiccants to prevent hydrolysis. Regular HPLC monitoring is recommended for long-term studies .

Advanced Research Questions

Q. How does the difluoroethoxy group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing difluoroethoxy group reduces electron density on the pyridine ring, enhancing electrophilic substitution at position 4. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Comparative studies with methoxy or trifluoroethoxy analogs reveal lower Log P (1.8 vs. 2.3 for trifluoroethoxy), affecting bioavailability .

Q. What strategies address regioselectivity challenges in derivatizing this compound?

  • Methodological Answer : Regioselective functionalization at position 4 is achieved using directing groups (e.g., boronates) or transition-metal catalysis (Pd-mediated C-H activation). For example, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (THF, 60°C) yields 4-aryl derivatives. Competitive reactions at the amine group are mitigated by temporary protection (e.g., Boc groups) .

Q. How can researchers investigate the biological activity of this compound against enzymatic targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates.
  • Molecular docking (AutoDock Vina): Predict binding affinity to receptors (e.g., EGFR or serotonin transporters).
  • In vitro cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assays, with IC₅₀ calculations.
  • Metabolic stability : Use liver microsomes to assess phase I/II metabolism rates .

Q. What computational models predict the environmental fate or toxicity of this compound?

  • Methodological Answer : Tools like EPI Suite estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers for bioavailability predictions. Toxicity endpoints (e.g., Ames test for mutagenicity) are inferred from structural alerts using Derek Nexus .

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